4-(Tert-butyl)-3-methylpyridine

Description

Chemical Identity and Nomenclature

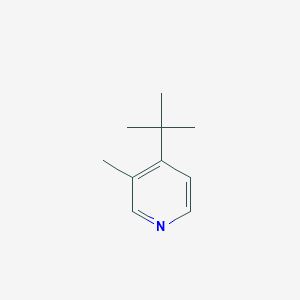

This compound is a heteroaromatic compound belonging to the pyridine family, distinguished by its substitution pattern. The parent pyridine ring (C₅H₅N) is substituted at the 3- and 4-positions with a methyl (-CH₃) and tert-butyl (-C(CH₃)₃) group, respectively. The IUPAC name prioritizes numerical positioning based on the lowest set of locants, resulting in “this compound.” The tert-butyl group, a branched alkyl substituent, retains its common name under IUPAC rules, while the methyl group adopts standard nomenclature.

The molecular formula of this compound is C₁₀H₁₅N, with a molecular weight of 149.24 g/mol. Its structure combines aromaticity with steric bulk, as the tert-butyl group occupies substantial spatial volume compared to linear alkyl chains. This substitution pattern influences reactivity, solubility, and intermolecular interactions, making the compound valuable in catalysis and materials science.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.24 g/mol |

| Substituents | 3-methyl, 4-tert-butyl |

| IUPAC Name | This compound |

Historical Context of Pyridine Derivatives in Organic Chemistry

Pyridine derivatives have played a pivotal role in organic chemistry since their discovery in the 19th century. Thomas Anderson first isolated pyridine in 1849 from bone oil, while Arthur Rudolf Hantzsch developed foundational synthetic methods for dihydropyridines in 1881. The Hantzsch synthesis, involving β-keto esters, aldehydes, and ammonia, enabled access to diverse pyridine analogs, including alkyl-substituted variants.

The introduction of bulky alkyl groups, such as tert-butyl, emerged later as chemists sought to modulate electronic and steric properties for applications in coordination chemistry and pharmaceuticals. For instance, Chichibabin’s 1924 pyridine synthesis using inexpensive reagents marked a milestone in industrial-scale production, facilitating the exploration of substituted pyridines. The tert-butyl group, with its electron-donating inductive effect and steric hindrance, became a strategic substituent for stabilizing reactive intermediates and directing regioselectivity in synthetic pathways.

Structural Relationship to Other Alkyl-Substituted Pyridines

This compound shares structural motifs with several alkyl-substituted pyridines, each exhibiting distinct physicochemical properties. For example, 2,6-di-tert-butyl-4-methylpyridine (DTBMP) features two tert-butyl groups at the 2- and 6-positions, enhancing steric shielding around the nitrogen atom. In contrast, 2-bromo-4-tert-butyl-3-methylpyridine incorporates a bromine atom at the 2-position, introducing electronegativity that alters reactivity patterns.

The tert-butyl group’s bulkiness differentiates it from smaller alkyl substituents like methyl or ethyl. In 4-tert-butylpyridine (C₉H₁₃N), the absence of a 3-methyl group reduces steric congestion, favoring planar coordination in metal complexes. Comparatively, 3-(4-tert-butyl-1-methylpyrazol-3-yl)pyridine integrates a pyrazole ring, demonstrating how hybrid heterocycles expand functional diversity. These structural variations underscore the versatility of alkyl-substituted pyridines in tailoring molecular properties for specific applications.

Properties

Molecular Formula |

C10H15N |

|---|---|

Molecular Weight |

149.23 g/mol |

IUPAC Name |

4-tert-butyl-3-methylpyridine |

InChI |

InChI=1S/C10H15N/c1-8-7-11-6-5-9(8)10(2,3)4/h5-7H,1-4H3 |

InChI Key |

DFXVYXVJTZPDAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Alkylation of 3-methylpyridine

One practical route involves starting from 3-methylpyridine (3-picoline), which is then alkylated at the 4-position with a tert-butyl group. This can be achieved using Friedel-Crafts type alkylation or related electrophilic substitution reactions under Lewis acid catalysis.

-

- 3-methylpyridine as the substrate.

- tert-Butyl chloride or tert-butanol as the tert-butyl source.

- Lewis acid catalysts such as aluminum trichloride (AlCl3).

- Solvents like dichloromethane or nitrobenzene.

- Controlled temperature (often 0–50°C) to avoid polyalkylation.

-

- Formation of tert-butyl carbocation intermediate.

- Electrophilic attack at the 4-position of 3-methylpyridine.

- Workup to isolate 4-(tert-butyl)-3-methylpyridine.

-

- Direct and straightforward.

- Reasonable yields with proper control.

-

- Potential for polyalkylation.

- Requires careful control of reaction conditions.

Cyclization from Substituted Diamines or Nitriles

An alternative method involves constructing the pyridine ring with the substituents already incorporated. For example, cyclization of substituted diamines or nitriles under dehydrogenation conditions can yield methyl-substituted pyridines.

According to a method for 3-methylpyridine preparation, 2-methyl-1,5-diaminopentane can be cyclized and dehydrogenated at 200–400°C with a catalyst to form 3-methylpyridine. Extending this approach, introduction of tert-butyl groups in the precursor molecules can potentially lead to this compound.

This method is more complex and less practical for large-scale production but offers a route for selective substitution patterns.

Boronate Ester Intermediates and Cross-Coupling Reactions

Recent synthetic advances employ boronate ester intermediates derived from pyridine derivatives to introduce functional groups via Suzuki-Miyaura cross-coupling.

For example, tert-butyl substituted pyridine boronate esters can be synthesized and then coupled with methyl-substituted aryl or heteroaryl bromides under palladium catalysis.

This approach allows for high regioselectivity and functional group tolerance.

Typical conditions include:

- Palladium catalyst (e.g., Pd(PPh3)4).

- Base such as potassium carbonate.

- Solvent mixture (e.g., dioxane/water).

- Moderate heating (80–100°C).

This method is particularly useful for preparing complex substituted pyridines with precise substitution patterns.

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | 3-Methylpyridine, tert-butyl chloride | AlCl3 | 0–50°C, organic solvent | 60–75 | Direct, simple | Polyalkylation risk, harsh conditions |

| Cyclization of substituted diamines | 2-Methyl-1,5-diaminopentane derivatives | Dehydrogenation catalyst | 200–400°C | Moderate | Regioselective substitution | High temperature, complex setup |

| Suzuki-Miyaura Cross-Coupling | Boronate esters, aryl bromides | Pd catalyst, base | 80–100°C, mixed solvents | 70–90 | High selectivity, mild conditions | Requires pre-functionalized intermediates |

The Friedel-Crafts alkylation method requires careful stoichiometric control of Lewis acid and tert-butyl source to minimize side reactions and improve selectivity for the 4-position.

Cyclization methods benefit from the selection of appropriate catalysts (e.g., supported metals like Pd or Ni) to enhance dehydrogenation efficiency and reduce by-products.

Cross-coupling reactions have been optimized with various ligands and bases to increase turnover numbers and yields, with microwave-assisted protocols reported to shorten reaction times significantly.

The preparation of this compound is achievable through multiple synthetic routes, each with distinct advantages and challenges. Friedel-Crafts alkylation remains a classical method for direct substitution, while cyclization of substituted diamines offers a synthetic alternative for building the pyridine core with substituents. Modern cross-coupling techniques provide highly selective and versatile routes, especially for complex derivatives. Selection of the method depends on scale, desired purity, and available starting materials.

Chemical Reactions Analysis

Types of Reactions: 4-(Tert-butyl)-3-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the pyridine ring, facilitated by the electron-donating effects of the tert-butyl and methyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Reduced pyridine derivatives.

Substitution: Nitro-pyridine or halogenated pyridine derivatives.

Scientific Research Applications

4-(Tert-butyl)-3-methylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: The compound can be used as a ligand in coordination chemistry, forming complexes with metal ions for biological studies.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-3-methylpyridine involves its interaction with molecular targets through its nitrogen atom and alkyl groups. The nitrogen atom in the pyridine ring can act as a nucleophile, participating in various chemical reactions. The tert-butyl and methyl groups influence the compound’s steric and electronic properties, affecting its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Structural and Substituent Effects

Pyridine derivatives with alkyl or functionalized substituents exhibit distinct physicochemical properties based on substituent size, position, and electronic nature. Below is a comparative analysis:

Key Observations :

- The tert-butyl group in this compound significantly increases steric bulk compared to ethyl or methyl substituents, which may reduce reactivity in electrophilic substitution reactions but improve stability in hydrophobic environments .

- Chloromethyl derivatives (e.g., 4-(Chloromethyl)-3-methylpyridine) offer versatile reactivity for nucleophilic substitutions, unlike the inert tert-butyl group .

Key Observations :

Physicochemical and Thermal Properties

Thermal stability and solubility vary with substituent nature:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.